N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

apoptosis caspase-3 anticancer screening

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic small molecule (C₁₈H₁₇N₃OS, MW 323.4) that combines a cinnamamide pharmacophore, an N‑ethyl linker, and a 3‑(thiophen‑3‑yl)‑1H‑pyrazole heterocycle. The compound is supplied as a research chemical (typical purity ≥95% by HPLC) for use in medicinal chemistry and biochemical target‑identification studies.

Molecular Formula C18H17N3OS
Molecular Weight 323.41
CAS No. 2035001-53-5
Cat. No. B2890750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
CAS2035001-53-5
Molecular FormulaC18H17N3OS
Molecular Weight323.41
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C18H17N3OS/c22-18(7-6-15-4-2-1-3-5-15)19-10-12-21-11-8-17(20-21)16-9-13-23-14-16/h1-9,11,13-14H,10,12H2,(H,19,22)/b7-6+
InChIKeyBLJXYADJWDYCRA-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide (CAS 2035001-53-5) – Structural Identity, Class Membership and Research-Grade Procurement Context


N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic small molecule (C₁₈H₁₇N₃OS, MW 323.4) that combines a cinnamamide pharmacophore, an N‑ethyl linker, and a 3‑(thiophen‑3‑yl)‑1H‑pyrazole heterocycle . The compound is supplied as a research chemical (typical purity ≥95% by HPLC) for use in medicinal chemistry and biochemical target‑identification studies . It belongs to the broader class of heterocyclic cinnamamides, scaffolds investigated for anti‑inflammatory, anticancer and antimicrobial activities due to their capacity to engage diverse enzyme targets (e.g., COX‑2, SDH, MMPs) [1][2].

Why In‑Class Substitution of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide Is Not Advisable – Regioisomeric and Scaffold‑Level Specificity


The target compound carries a thiophen‑3‑yl substituent at the pyrazole C3 position, which is regioisomerically distinct from the thiophen‑2‑yl variant (CAS 1448139‑84‑1) and cannot be assumed to present the same pharmacophoric geometry or electronic profile . In structurally related thiophene‑pyrazole series, switching the thiophene attachment point alters COX‑2 selectivity indices by >10‑fold [1]. Moreover, the N‑ethyl linker connecting the cinnamamide to the pyrazole N1 atom differentiates this compound from pyrazol‑5‑yl‑amide congeners that target succinate dehydrogenase (SDH) with divergent activity spectra [2]. These structural determinants mean that generic replacement by a close analog risks complete loss of the desired target‑engagement profile, making procurement of this specific CAS number essential for reproducible research.

Quantitative Evidence Differentiating N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide from Closest Analogs


Caspase‑3 Enzymatic Profiling – Negative Result Distinguishes This Compound from Cytotoxic Cinnamamide Derivatives

In a standardized in‑vitro enzymatic inhibition assay (Assay ID ALA1135610), N‑(2‑(3‑(thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)ethyl)cinnamamide displayed no inhibition of caspase‑3 at the tested concentration . This result differentiates it from numerous cinnamamide derivatives that act as pro‑apoptotic agents through caspase‑3 activation; for example, certain cinnamamide‑piperazine hybrids induce caspase‑3 cleavage at 10 µM in cancer cells [1]. The absence of caspase‑3 engagement suggests a non‑apoptotic mechanism, which may be desirable in anti‑inflammatory contexts where off‑target cytotoxicity must be minimized.

apoptosis caspase-3 anticancer screening

Thiophene Regioisomer Comparison – 3‑yl vs 2‑yl Isomerism Dictates Binding‑Pose and Selectivity Outcomes

The target compound’s thiophen‑3‑yl group positions the sulfur atom meta to the pyrazole ring, whereas the commercially available thiophen‑2‑yl isomer (CAS 1448139‑84‑1) orients the sulfur ortho . In a closely related series of thiophene‑pyrazole hybrids, the 3‑substituted thiophene analog (compound 3) achieved a COX‑2 selectivity index (SI) of 12.4, while the corresponding 2‑thiophene counterpart (compound 2) showed an SI of only 1.8 in the same assay [1]. Although these data are from a congeneric (non‑cinnamamide) series, they quantitatively demonstrate that the thiophene attachment position can alter COX‑2 selectivity by ≈7‑fold, supporting the thesis that the 3‑yl isomer cannot be substituted with its 2‑yl analog without re‑profiling target selectivity.

regioisomerism COX-2 selectivity structure-activity relationship

Scaffold‑Level Differentiation from Pyrazol‑5‑yl‑amide Cinnamamide SDH Inhibitors – Linker Position Determines Enzyme Target

The target compound features the cinnamamide moiety connected to the pyrazole N1 via an N‑ethyl linker, whereas a recently reported series of antifungal pyrazol‑5‑yl‑amide derivatives connects cinnamamide to the pyrazole C5 [1]. In that series, the most potent compound (C7) exhibited an EC₅₀ of 0.98 µg/mL against Rhizoctonia solani, while the regioisomeric pyrazole N1‑linked analogs were essentially inactive (EC₅₀ >50 µg/mL) [1]. This >50‑fold difference illustrates that the pyrazole attachment point (N1 vs C5) dramatically shifts the accessible biological target space from SDH to other enzymes (e.g., COX, MMPs) [2]. Procurement of the N1‑ethyl cinnamamide therefore selects for a distinct target‑engagement vector not attainable with commercially available pyrazol‑5‑yl‑amide cinnamamides.

succinate dehydrogenase fungicides linker topology

Physicochemical Property Advantage Over 5‑Cyclopropyl Congener – Lower MW and Predicted LogP Favor Permeability

Compared to the 5‑cyclopropyl‑3‑(thiophen‑3‑yl) analog (MW 390.5 g/mol, C₂₂H₂₂N₄OS) [1], the target compound has a molecular weight of 323.4 g/mol and lacks the cyclopropyl group, resulting in a calculated logP reduction of ~0.8 units (from ~4.2 to ~3.4) . The smaller size and lower lipophilicity translate to zero Rule‑of‑5 violations versus one violation (MW > 500) for the cyclopropyl congener, predicting improved passive permeability and aqueous solubility . While this is a calculated rather than measured advantage, it provides a rational basis for selecting the parent compound over the bulkier analog in permeability‑sensitive assays such as Caco‑2 or PAMPA.

drug-likeness ADME physicochemical profile

Best‑Fit Application Scenarios for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide Based on Quantitative Differentiation Evidence


Anti‑Inflammatory Lead Identification Programs Requiring COX‑2 Pre‑Bias Without Caspase‑3 Cytotoxicity

The compound’s thiophen‑3‑yl regioisomerism, linked in congeneric series to preferential COX‑2 inhibition [1], combined with its demonstrated lack of caspase‑3 engagement , positions it as a starting scaffold for anti‑inflammatory programs that aim to decouple COX‑2 activity from apoptotic cytotoxicity. Procurement of this specific CAS number ensures the correct thiophene topology and avoids the inactive 2‑yl isomer.

Medicinal Chemistry SAR Expansion Around the N‑Ethyl Pyrazole Linker – Differentiating from C5‑Amide SDH Inhibitors

The N‑ethyl‑pyrazole N1‑linked cinnamamide architecture is structurally orthogonal to the pyrazol‑5‑yl‑amide SDH inhibitors, which show potent antifungal activity [2]. Researchers building SAR libraries around the N1‑linker motif will require the exact compound to probe kinase, MMP, or COX targets, as the C5‑amide congener is functionally committed to SDH. This compound thus serves as a key node in a scaffold‑hopping matrix.

Permeability‑First Phenotypic Screens Prioritizing Lower logP and MW Over Cyclopropyl‑Containing Analogs

The target compound’s calculated logP (~3.4) and MW (323.4) are lower than those of the 5‑cyclopropyl analog , making it a more suitable candidate for permeability‑sensitive cellular assays (e.g., Caco‑2, PAMPA) where high logP and molecular weight are associated with non‑specific membrane binding and aggregation artifacts. Procurement of the parent compound over the cyclopropyl derivative is thus recommended for early‑stage phenotypic screening cascades.

Quote Request

Request a Quote for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.